2-Cyclopentyl-2-phenylacetonitrile
Overview
Description
2-Cyclopentyl-2-phenylacetonitrile is an organic compound with the molecular formula C13H15N It consists of a cyclopentyl group attached to a phenyl group, which is further connected to an acetonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Cyclopentyl-2-phenylacetonitrile can be synthesized through several methods. One common approach involves the reaction of cyclopentyl bromide with phenylacetonitrile in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Another method involves the use of Grignard reagents. For example, cyclopentylmagnesium bromide can react with phenylacetonitrile to form the desired product. This reaction is usually carried out in an inert atmosphere to prevent the Grignard reagent from reacting with moisture or oxygen.
Industrial Production Methods
In industrial settings, the production of cyclopentyl(phenyl)acetonitrile may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity cyclopentyl(phenyl)acetonitrile.
Chemical Reactions Analysis
Types of Reactions
2-Cyclopentyl-2-phenylacetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the nitrile group can yield primary amines. Common reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas in the presence of a catalyst.
Substitution: The nitrile group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a catalyst
Substitution: Ammonia (NH3), alcohols (ROH)
Major Products Formed
Oxidation: Cyclopentyl(phenyl)ketone, cyclopentyl(phenyl)carboxylic acid
Reduction: Cyclopentyl(phenyl)methylamine
Substitution: Cyclopentyl(phenyl)amine, cyclopentyl(phenyl)alcohol
Scientific Research Applications
2-Cyclopentyl-2-phenylacetonitrile has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: this compound derivatives are investigated for their potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of cyclopentyl(phenyl)acetonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The nitrile group can undergo hydrolysis to form carboxylic acids, which can further participate in biochemical pathways. Additionally, the compound’s structure allows it to act as a ligand in coordination chemistry, forming complexes with metal ions.
Comparison with Similar Compounds
2-Cyclopentyl-2-phenylacetonitrile can be compared with other similar compounds such as:
Phenylacetonitrile: Lacks the cyclopentyl group, resulting in different reactivity and applications.
Cyclopentylacetonitrile: Lacks the phenyl group, leading to variations in chemical behavior and uses.
Benzyl cyanide: Contains a benzyl group instead of a cyclopentyl group, affecting its physical and chemical properties.
Properties
IUPAC Name |
2-cyclopentyl-2-phenylacetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N/c14-10-13(12-8-4-5-9-12)11-6-2-1-3-7-11/h1-3,6-7,12-13H,4-5,8-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLLGDXIKHKJEBV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(C#N)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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